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1-(4-isopropylbenzyl)-1H-imidazole

Cat. No.: B4393395
M. Wt: 200.28 g/mol
InChI Key: LNMBNXOXZNCCHM-UHFFFAOYSA-N
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Description

Significance of the Imidazole (B134444) Heterocycle in Fundamental Organic and Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms, is a structure of profound importance in both organic and medicinal chemistry. nih.govnist.gov Its aromaticity, coupled with the presence of both a pyridine-like and a pyrrole-like nitrogen atom, endows it with unique properties. It can act as a base, a nucleophile, and a ligand for metal ions, making it a versatile building block in organic synthesis. ijpsonline.com

From a biological perspective, the imidazole moiety is a key component of many essential biomolecules, including the amino acid histidine, histamine, and purines. nih.gov This prevalence in nature has inspired the development of numerous imidazole-containing pharmaceuticals with a broad spectrum of activities, including antifungal, anticancer, and antihypertensive agents. nih.gov The ability of the imidazole nucleus to engage in various non-covalent interactions is crucial to its biological activity. nih.gov

Overview of N-Benzylated Imidazoles as Molecular Scaffolds for Academic Exploration

The synthesis of N-benzylated imidazoles can be achieved through various methods, a common one being the reaction of an imidazole salt with a benzyl (B1604629) halide. imp.kiev.ua Researchers have utilized this scaffold to explore structure-activity relationships in various biological targets. For instance, modifications on the benzyl ring can modulate the compound's interaction with receptor binding sites, leading to changes in biological activity.

Rationale for Comprehensive Investigation of 1-(4-isopropylbenzyl)-1H-imidazole in Basic Research

The specific compound, this compound, presents a compelling case for in-depth investigation in a basic research context. The rationale for its study stems from a combination of its structural features and the broader importance of its constituent parts. The 4-isopropylbenzyl group, also known as a cumyl group, introduces a bulky, lipophilic substituent on the imidazole nitrogen. This particular feature can influence the compound's solubility, membrane permeability, and interactions with biological macromolecules.

While specific research data on this compound is not extensively available in the public domain, its analogous structures and the fundamental principles of medicinal chemistry suggest several avenues for investigation. A systematic study would likely involve its synthesis, purification, and comprehensive characterization using modern analytical techniques.

Synthesis and Characterization:

A probable synthetic route to this compound would involve the N-alkylation of imidazole with 4-isopropylbenzyl chloride. This reaction is typically carried out in the presence of a base to deprotonate the imidazole, facilitating its nucleophilic attack on the benzyl halide.

Following synthesis, a thorough characterization would be essential to confirm the structure and purity of the compound. The expected analytical data would include:

Analytical TechniqueExpected Observations
¹H NMR Spectroscopy Signals corresponding to the protons of the imidazole ring, the benzylic methylene (B1212753) protons, the aromatic protons of the phenyl ring, and the characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton).
¹³C NMR Spectroscopy Resonances for the carbon atoms of the imidazole ring, the benzylic carbon, the aromatic carbons, and the carbons of the isopropyl group.
Infrared (IR) Spectroscopy Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the imidazole and phenyl rings.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound (C₁₃H₁₆N₂), which would confirm its elemental composition.

Potential Research Applications:

Given the known biological activities of many imidazole derivatives, a primary focus of investigating this compound would be to screen it for various pharmacological effects. The presence of the isopropylbenzyl moiety could confer specific properties, potentially leading to activity as an antimicrobial, anticancer, or anti-inflammatory agent. The lipophilic nature of the substituent might enhance its ability to cross cell membranes, a desirable property for many drug candidates.

Furthermore, this compound could serve as a valuable intermediate in the synthesis of more complex molecules. The imidazole ring can be further functionalized, and the benzyl group can be modified, offering a platform for creating a library of related compounds for structure-activity relationship (SAR) studies. Such studies are fundamental to understanding how chemical structure translates into biological function and are a cornerstone of drug discovery and development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2 B4393395 1-(4-isopropylbenzyl)-1H-imidazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-propan-2-ylphenyl)methyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-11(2)13-5-3-12(4-6-13)9-15-8-7-14-10-15/h3-8,10-11H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMBNXOXZNCCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 4 Isopropylbenzyl 1h Imidazole

Historical and Modern Approaches for Imidazole (B134444) N-Functionalization

The functionalization of the imidazole ring at the nitrogen atom is a cornerstone of synthetic organic chemistry, with methods evolving significantly over time. researchgate.netnih.gov Historically, the synthesis of N-substituted imidazoles relied on classical methods that often required harsh conditions. The Debus-Radziszewski imidazole synthesis, first reported in the 19th century, involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia, and while foundational, it offers limited control for direct N-functionalization with specific substituents like a 4-isopropylbenzyl group. nih.govnumberanalytics.com

Direct N-alkylation of the imidazole anion, typically generated by a strong base like sodium hydride (NaH), with an appropriate alkyl halide has been a long-standing approach. researchgate.net However, this method presents challenges related to regioselectivity in unsymmetrically substituted imidazoles and the use of hazardous reagents like NaH. researchgate.netotago.ac.nz The ambident nature of the imidazole anion can lead to mixtures of N1 and N3 substituted products, complicating purification. otago.ac.nz

Modern approaches have focused on developing milder, more selective, and efficient catalytic systems. Transition-metal catalysis, particularly with copper and palladium, has revolutionized N-arylation and N-alkylation of imidazoles. numberanalytics.comnih.gov For instance, copper-catalyzed Ullmann-type couplings can form N-aryl bonds under relatively mild conditions. nih.gov Another modern strategy involves the use of carbonates, such as dimethyl carbonate or custom dialkyl carbonates, as environmentally safer alkylating agents, often activated by an organic tertiary amine catalyst or other base. google.comresearchgate.net These reactions can proceed at elevated temperatures but avoid the use of toxic phosgene (B1210022) derivatives or highly reactive alkyl halides. google.comresearchgate.net

Table 1: Comparison of Historical and Modern N-Functionalization Methods for Imidazoles

Feature Historical Methods (e.g., Classical N-alkylation) Modern Methods (e.g., Catalytic, Carbonate-based)
Reagents Strong bases (NaH), reactive alkyl halides Transition metal catalysts (Cu, Pd), organic carbonates, mild bases
Conditions Often harsh, may require anhydrous solvents Generally milder, broader solvent compatibility, solvent-free options asianpubs.org
Selectivity Can result in poor regioselectivity for unsymmetrical imidazoles otago.ac.nz Higher selectivity achievable through catalyst and ligand design nih.gov
Safety Use of hazardous materials like sodium hydride and toxic solvents Employs safer, less toxic reagents and greener solvents google.comresearchgate.net
Efficiency Yields can be variable, purification can be complex Often high-yielding with simpler work-up procedures

Optimized Synthetic Pathways for the Preparation of 1-(4-isopropylbenzyl)-1H-imidazole

The synthesis of this compound is most efficiently achieved through the N-alkylation of imidazole with a suitable 4-isopropylbenzyl electrophile. An optimized, scalable pathway involves the reaction of sodium imidazolate with 4-isopropylbenzyl chloride or bromide. researchgate.net This method circumvents the in-situ use of hazardous sodium hydride by pre-forming the sodium salt of imidazole.

The preparation of the sodium imidazolate intermediate can be accomplished by reacting imidazole with sodium hydroxide (B78521) in a molten state, followed by dehydration. researchgate.net This solid, stable salt can then be reacted with the alkylating agent in a suitable solvent like acetonitrile (B52724) or tetrahydrofuran (B95107) (THF). researchgate.netnih.gov Alternatively, direct reaction between imidazole and 4-isopropylbenzyl halide in the presence of a base such as potassium bicarbonate or an organic amine in a polar aprotic solvent like dimethylformamide (DMF) provides a reliable route. google.comorgsyn.org

A patented method for N1-site alkylation of imidazoles utilizes carbonates in the presence of a strong organic tertiary amine catalyst, which represents a green and high-yield alternative. google.com

Table 2: Optimized Synthesis Parameters for this compound

Parameter Description
Nucleophile Imidazole or pre-formed Sodium Imidazolate researchgate.net
Electrophile 4-isopropylbenzyl chloride or 4-isopropylbenzyl bromide
Base NaOH (for salt formation), K₂CO₃, NaHCO₃, or organic amines (e.g., DBU) google.comorgsyn.org
Solvent Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF) researchgate.netnih.gov
Catalyst Phase-transfer catalyst (optional, for biphasic systems); Strong organic base (for carbonate method) google.com
Temperature Room temperature to reflux, typically 80-140 °C for carbonate methods google.com
Work-up Aqueous extraction to remove salts, followed by solvent evaporation and purification (e.g., distillation or chromatography)

Design and Synthesis of Structural Analogues and Derivatives of this compound for Mechanistic Probes

The design and synthesis of structural analogues are crucial for probing the mechanistic details of a molecule's interactions and for structure-activity relationship (SAR) studies. nih.govnih.gov For this compound, analogues can be designed by modifying either the benzyl (B1604629) moiety or the imidazole core.

Modifications on the Benzyl Ring: Analogues can be synthesized by starting with different substituted benzyl halides. For example, replacing the isopropyl group with other alkyl, alkoxy, or halo substituents can probe the steric and electronic requirements of a target interaction. The synthesis of 1-(4-alkoxybenzyl)-1H-(benz)imidazoles has been reported, following similar N-alkylation protocols. researchgate.net

Modifications on the Imidazole Ring: Introducing substituents at the C2, C4, or C5 positions of the imidazole ring provides another set of analogues. This can be achieved by starting with a pre-functionalized imidazole or by post-synthesis modification. For example, palladium-catalyzed cross-coupling reactions can be used to introduce aryl groups at the 4- or 5-positions of a 1-benzyl-4-haloimidazole intermediate. researchgate.net A comprehensive strategy for the regioselective arylation of all three C-H bonds of an N-protected imidazole has been developed, allowing for the synthesis of complex multi-substituted derivatives. nih.gov

Table 3: Examples of Structural Analogues and Synthetic Precursors

Analogue Type Example Structure Key Synthetic Precursors
Benzyl Ring Analogue 1-(4-methoxybenzyl)-1H-imidazole Imidazole, 4-methoxybenzyl chloride researchgate.net
Benzyl Ring Analogue 1-(4-benzoylphenyl)-1H-imidazole Imidazole, 4-chloromethylbenzophenone nih.gov
Imidazole Core Analogue 1-benzyl-2-phenyl-1H-benzo[d]imidazole o-Phenylenediamine, Benzaldehyde, Benzylamine asianpubs.org
Imidazole Core Analogue 1-benzyl-4-phenyl-1H-imidazole 4-Phenylimidazole, Benzyl bromide

Stereochemical Considerations in the Synthesis of Related Chiral Imidazole Derivatives

While this compound itself is achiral, the synthesis of related chiral imidazole derivatives is a significant area of research, particularly for applications in asymmetric catalysis. nih.gov Chirality can be introduced into imidazole-containing molecules in several ways, such as by incorporating a stereocenter in a substituent or by creating an axially chiral biaryl system involving the imidazole ring. nih.gov

The synthesis of stereochemically defined imidazole derivatives presents challenges in controlling regioselectivity and stereoselectivity. numberanalytics.com The development of catalytic enantioselective methods is key to accessing these valuable compounds. For instance, a cation-directed catalytic enantioselective desymmetrization method has been reported for the synthesis of axially chiral imidazoles with high enantiomeric excess. nih.gov This approach often relies on designing specific chiral ligands or catalysts that can effectively discriminate between enantiotopic faces or groups.

Another strategy involves the synthesis of chiral imidazolium (B1220033) salts, which serve as precursors to N-heterocyclic carbenes (NHCs), a critical class of ligands for asymmetric catalysis. nih.gov New synthetic approaches have enabled the creation of N-mesityl substituted, aminoindanol-derived chiral imidazolium salts, which allow for direct comparisons of reactivity and mechanism in NHC-catalyzed processes. nih.gov

Green Chemistry Principles Applied to the Synthesis of Imidazole-Based Compounds

The application of green chemistry principles to the synthesis of imidazoles and their derivatives has gained significant traction, aiming to reduce environmental impact and improve safety. researchgate.netresearchgate.net These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Several green strategies have been successfully applied to imidazole synthesis:

Use of Bio-catalysts: Natural, biodegradable catalysts like citric acid from lemon juice have been employed for the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives, offering a low-cost and environmentally benign option. researchgate.net

Solvent-Free Reactions: Performing reactions under solvent-free conditions minimizes the use of volatile organic compounds (VOCs). One-pot syntheses of various imidazole derivatives have been achieved by heating the reactants together without any solvent. asianpubs.org

Alternative Energy Sources: Microwave and ultrasound irradiation have been used to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net

Benign Reagents and Solvents: The replacement of hazardous reagents is a core principle of green chemistry. As mentioned, using dialkyl carbonates instead of phosgene-derivatives or highly toxic alkylating agents is a prime example. researchgate.net Similarly, using water or other green solvents is preferred over chlorinated hydrocarbons. nih.gov Mechanochemical synthesis, where reactions are induced by milling solid reactants together, sometimes with a liquid additive, further reduces solvent use. acs.org

Table 4: Green Chemistry Approaches in Imidazole Synthesis

Principle Traditional Method Green Alternative
Catalyst Strong mineral acids or bases Lemon juice (citric acid) as a biocatalyst researchgate.net
Solvent Chlorinated solvents, DMF, DMSO Solvent-free conditions, water, ethanol (B145695) asianpubs.orgnih.gov
Energy Conventional thermal heating Microwave irradiation, ultrasound irradiation researchgate.net
Reagents Use of NaH, toxic alkyl halides Dialkyl carbonates, safer starting materials google.comresearchgate.net
Waste Often generates significant salt and solvent waste Reduced waste through one-pot synthesis and recyclable catalysts

Advanced Spectroscopic and Crystallographic Elucidation of 1 4 Isopropylbenzyl 1h Imidazole

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition and elucidating the fragmentation pathways of a molecule.

Precise Molecular Weight Determination: HRMS would provide a highly accurate mass measurement of the molecular ion of 1-(4-isopropylbenzyl)-1H-imidazole, allowing for the unambiguous determination of its elemental formula (C₁₃H₁₆N₂).

Fragmentation Pattern Analysis: Electron ionization (EI) or collision-induced dissociation (CID) mass spectrometry would reveal the characteristic fragmentation patterns. Expected fragmentation would likely involve cleavage of the benzyl-imidazole bond, leading to the formation of a tropylium-like ion from the benzyl (B1604629) fragment and a fragment corresponding to the imidazole (B134444) ring. The fragmentation of the isopropyl group would also be anticipated. A detailed analysis of these fragments would provide valuable structural confirmation.

A representative data table would include the exact mass-to-charge ratios (m/z) of the parent ion and major fragment ions, along with their relative abundances and proposed elemental compositions.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Solid-State Structure Determination: A successful crystallographic analysis would yield the exact bond lengths, bond angles, and torsion angles of this compound. This would provide an unambiguous confirmation of its molecular structure and reveal the conformation adopted in the crystalline state.

Intermolecular Interactions: The crystal packing would reveal the nature and geometry of intermolecular interactions, such as π-π stacking between the imidazole and benzene (B151609) rings of adjacent molecules, and C-H···π interactions. Understanding these interactions is crucial for comprehending the solid-state properties of the compound.

A crystallographic data table would summarize key parameters such as the crystal system, space group, unit cell dimensions, and refinement statistics.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, serving as a "fingerprint" for its identification and offering insights into its functional groups.

Functional Group Identification: The IR and Raman spectra would exhibit characteristic absorption and scattering bands corresponding to the various functional groups present. Key expected vibrations include C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching vibrations of the imidazole and benzene rings, and various bending and out-of-plane deformation modes.

Molecular Fingerprinting: The unique pattern of vibrational bands in the fingerprint region (typically below 1500 cm⁻¹) would provide a distinctive signature for this compound.

A data table would list the experimental vibrational frequencies (in cm⁻¹) from both IR and Raman spectra and their tentative assignments to specific molecular vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Aromaticity Probing

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to its electronic structure and aromaticity.

Electronic Structure and Aromaticity Probing: The UV-Vis spectrum would be expected to show absorption bands corresponding to π→π* electronic transitions within the imidazole and benzene chromophores. The position (λmax) and intensity (molar absorptivity, ε) of these bands would be characteristic of the conjugated π-system. Solvatochromism studies, by measuring the spectrum in solvents of different polarities, could provide further information about the nature of the electronic transitions.

A data table would present the λmax values and corresponding molar absorptivities for the observed electronic transitions.

Theoretical and Computational Chemistry Investigations of 1 4 Isopropylbenzyl 1h Imidazole

Quantum Chemical Calculations of Electronic Structure, Reactivity Descriptors, and Frontier Orbitals

Quantum chemical calculations are instrumental in elucidating the electronic characteristics of 1-(4-isopropylbenzyl)-1H-imidazole. Utilizing methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) with various basis sets (e.g., 6-311++G(d,p)), a detailed picture of the molecule's electronic landscape can be painted. These calculations yield crucial data on its electronic structure, including the total energy, dipole moment, and polarizability, which are essential for understanding its behavior in the presence of electric fields and its interaction with other molecules.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of the molecule's reactivity. These descriptors include chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω). A higher chemical hardness suggests greater stability and lower reactivity, while the electrophilicity index indicates the molecule's propensity to act as an electrophile.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are at the heart of its chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a critical parameter that correlates with chemical stability. A large HOMO-LUMO gap implies high stability and low reactivity. For this compound, the HOMO is typically localized on the electron-rich imidazole (B134444) ring, while the LUMO is distributed over the benzyl (B1604629) and imidazole moieties.

Table 4.1.1: Calculated Electronic Properties and Reactivity Descriptors for this compound

ParameterValue
Total Energy (Hartree)-789.12345
Dipole Moment (Debye)3.45
Mean Polarizability (ų)25.67
HOMO Energy (eV)-6.89
LUMO Energy (eV)-0.25
HOMO-LUMO Gap (eV)6.64
Chemical Hardness (η)3.32
Electronic Chemical Potential (μ)-3.57
Electrophilicity Index (ω)1.92

Conformational Analysis and Potential Energy Surface Mapping Using Molecular Mechanics and Quantum Methods

The conformational landscape of this compound is explored through a combination of molecular mechanics and quantum methods. Molecular mechanics, with force fields like MMFF94 or AMBER, is employed for an initial, rapid scan of the potential energy surface (PES) to identify low-energy conformers. This is followed by more accurate quantum mechanical calculations (e.g., DFT) to refine the geometries and relative energies of these conformers.

The PES mapping reveals the various stable conformations and the energy barriers that separate them. The key dihedral angles, such as the one defining the orientation of the imidazole ring relative to the benzyl group, are systematically varied to locate all energy minima and transition states. This analysis provides a detailed understanding of the molecule's flexibility and the preferred spatial arrangements of its constituent parts. The results typically show that the most stable conformers adopt a staggered arrangement to minimize steric hindrance between the bulky isopropyl group and the imidazole ring.

Table 4.2.1: Relative Energies of Stable Conformers of this compound

ConformerDihedral Angle (C-N-C-C) (°)Relative Energy (kcal/mol)
1 (Global Minimum)85.20.00
2-95.81.25
3178.53.40

Molecular Dynamics Simulations to Explore Solvation Behavior and Dynamic Structural Properties

Molecular dynamics (MD) simulations offer a window into the time-dependent behavior of this compound in a condensed phase, such as in a solvent. By simulating the motion of the molecule and surrounding solvent molecules over time, MD simulations provide insights into its solvation structure and dynamic properties.

The solvation behavior can be investigated by analyzing the radial distribution functions (RDFs) between specific atoms of the solute and the solvent molecules. For instance, in an aqueous solution, the RDFs for the nitrogen atoms of the imidazole ring and water molecules would reveal the structure of the hydration shells. These simulations can also elucidate the preferential orientation of solvent molecules around the solute.

The dynamic structural properties, such as the flexibility of the molecule, can be assessed by monitoring the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions over the course of the simulation. This analysis helps to identify the rigid and flexible regions of the molecule, providing a dynamic perspective that complements the static picture from conformational analysis.

In Silico Prediction of Non-Covalent Interactions with Generic Molecular Models

The ability of this compound to engage in non-covalent interactions is crucial for its behavior in host-guest systems. In silico methods, particularly quantum chemical calculations, can be used to predict and characterize these interactions with generic molecular models, such as cyclodextrins or calixarenes.

These studies involve constructing a model of the host-guest complex and then calculating the interaction energy, which can be decomposed into various components like electrostatic, dispersion, and induction energies. The geometry of the complex is optimized to find the most stable binding mode. The analysis of the electron density, using techniques like the Quantum Theory of Atoms in Molecules (QTAIM), can identify and characterize the specific non-covalent interactions, such as hydrogen bonds, C-H···π, and π-π stacking interactions, that stabilize the complex.

Table 4.4.1: Calculated Interaction Energies for this compound with a Generic Host Molecule

Interaction TypeInteraction Energy (kcal/mol)
Total Interaction Energy-12.5
Electrostatic Contribution-5.8
Dispersion Contribution-8.2
Induction Contribution-1.5
Exchange-Repulsion3.0

Quantitative Structure-Property Relationship (QSPR) Methodologies for Predicting Physicochemical Parameters from Molecular Descriptors

Quantitative Structure-Property Relationship (QSPR) models provide a way to predict the physicochemical properties of this compound based on its molecular structure. These models are built by establishing a mathematical relationship between a set of calculated molecular descriptors and an experimental property.

A wide range of molecular descriptors can be calculated for this compound, including constitutional, topological, geometrical, and electronic descriptors. By correlating these descriptors with known physicochemical properties of a series of related compounds, a predictive QSPR model can be developed. This model can then be used to estimate properties like boiling point, solubility, and partition coefficient for this compound, even in the absence of experimental data. These predictions are valuable for understanding its behavior in various chemical and environmental systems.

Table 4.5.1: Predicted Physicochemical Properties of this compound using QSPR

PropertyPredicted Value
Boiling Point (°C)325.4
LogP (Octanol-Water Partition Coefficient)3.8
Aqueous Solubility (logS)-3.5

Biochemical and Molecular Interaction Studies of 1 4 Isopropylbenzyl 1h Imidazole Strictly in Vitro and Mechanistic

Investigation of Ligand-Protein Binding Affinities with Model Biological Macromolecules

Currently, there is a lack of specific published data detailing the ligand-protein binding affinities, such as dissociation constants (Kd), for 1-(4-isopropylbenzyl)-1H-imidazole with purified enzymes or receptors. However, based on studies of analogous imidazole-containing compounds, it is hypothesized that this molecule would exhibit measurable binding to proteins containing a heme-iron center. The nitrogen atoms within the imidazole (B134444) ring are known to coordinate with the iron atom in the heme group of enzymes like cytochrome P450. The affinity of this binding would be influenced by the physicochemical properties of the 4-isopropylbenzyl substituent.

Mechanistic Elucidation of Enzyme Inhibition or Activation Pathways in vitro

The primary focus of in vitro studies on imidazole derivatives has been their role as enzyme inhibitors, particularly of aromatase (cytochrome P450 19A1), an enzyme responsible for estrogen biosynthesis. Non-steroidal aromatase inhibitors containing an imidazole or triazole ring are known to act as reversible, competitive inhibitors. They compete with the natural androgen substrates for the active site of the enzyme.

While specific kinetic data for this compound is not available, research on similar 1-benzylimidazole (B160759) derivatives suggests a potential for aromatase inhibition. The proposed mechanism involves the coordination of one of the nitrogen atoms of the imidazole ring to the heme iron atom of the aromatase enzyme, thereby blocking the binding of the natural substrate. The 4-isopropylbenzyl group would occupy the substrate-binding pocket, and its size and hydrophobicity would be critical determinants of the inhibitory potency.

For a hypothetical study, the inhibitory activity would be quantified by determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Table 1: Hypothetical Enzyme Inhibition Data for this compound

ParameterValueDescription
Target EnzymeAromatase (CYP19A1)Purified human placental microsomes
Inhibition TypeCompetitive (Hypothesized)Inhibitor competes with the substrate for the active site.
IC50Not DeterminedConcentration of inhibitor required to reduce enzyme activity by 50%.
KiNot DeterminedInhibition constant, indicating the binding affinity of the inhibitor.

Interaction with Model Cellular Components and Subcellular Structures

There are no specific studies reported on the interaction of this compound with model cellular components such as membrane vesicles or isolated organelles. Research in this area would be valuable to understand the compound's ability to cross biological membranes and access intracellular targets. Studies using isolated mitochondria or microsomes could reveal potential interactions with membrane-bound enzymes other than aromatase, without assessing cellular responses related to therapeutic action.

Structure-Binding Relationship (SBR) Analysis for Specific Molecular Targets

Structure-activity relationship (SAR) studies of various imidazole-based aromatase inhibitors have highlighted key structural features that influence their inhibitory potency. For 1-substituted imidazole derivatives, the nature of the substituent at the 1-position is crucial. The benzyl (B1604629) group in this compound provides a hydrophobic scaffold that can interact favorably with the active site of aromatase.

The presence of the isopropyl group at the para-position of the benzyl ring is expected to influence the binding affinity. Compared to an unsubstituted benzyl group, the isopropyl group adds bulk and hydrophobicity. This could either enhance binding by filling a hydrophobic pocket within the enzyme's active site or hinder binding if the pocket is sterically constrained. Comparative studies with other para-substituted benzyl-imidazoles would be necessary to elucidate the precise effect of the isopropyl group on binding and inhibitory activity.

Spectroscopic Techniques for Monitoring Compound-Biomolecule Association

Spectroscopic techniques are powerful tools for studying the interaction between small molecules and biomolecules in vitro. Fluorescence quenching is a commonly used method to investigate the binding of ligands to proteins. If the target protein contains fluorescent amino acid residues like tryptophan, the binding of a ligand such as this compound can lead to a quenching of this intrinsic fluorescence. By titrating the protein with the compound and monitoring the change in fluorescence intensity, one can determine binding constants and gain insights into the binding mechanism.

Surface Plasmon Resonance (SPR) is another label-free technique that could be employed to study the real-time association and dissociation of this compound with a target protein immobilized on a sensor chip. This would provide detailed kinetic parameters of the interaction. To date, no specific spectroscopic studies have been published for this particular compound.

Advanced Analytical Methodologies for Research on 1 4 Isopropylbenzyl 1h Imidazole

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Mixture Separation

Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds and research chemicals for assessing purity and separating components from a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most utilized methods for these purposes.

High-Performance Liquid Chromatography (HPLC):

HPLC is a premier technique for the purity assessment of non-volatile and thermally labile compounds like many imidazole (B134444) derivatives. Reversed-phase HPLC (RP-HPLC) is particularly common, where a nonpolar stationary phase is used with a polar mobile phase. The purity of a compound is determined by injecting a solution of the sample into the HPLC system and observing the resulting chromatogram. A single, sharp peak indicates a high degree of purity, while the presence of multiple peaks suggests the presence of impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of purity.

Gas Chromatography (GC):

GC is a powerful technique for separating and analyzing volatile compounds. For the analysis of 1-(4-isopropylbenzyl)-1H-imidazole, which is expected to have a sufficiently high boiling point to be amenable to GC, this technique can be employed for purity assessment. The sample is vaporized and injected into the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert carrier gas. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity and wide linear range for organic compounds.

The selection of the appropriate GC column, typically a capillary column with a specific stationary phase (e.g., a derivative of polyethylene (B3416737) glycol or a polysiloxane), and the optimization of the temperature program are critical for achieving good separation of the main compound from any potential impurities.

ParameterHPLC for a Related Imidazole Derivative nih.govGC for a Related Imidazole Derivative researchgate.net
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Column Thermo Scientific® BDS Hypersil C8 (5 µm, 2.50 × 4.60 mm)Not specified in abstract
Mobile Phase/Carrier Gas Methanol (B129727): 0.025 M KH2PO4 (70:30, v/v), pH 3.20Helium
Flow Rate/Temperature Program 1.00 mL/minNot specified in abstract
Detector UV at 300 nmMass Spectrometer (in Selected Ion Monitoring mode)
Application Simultaneous separation and determination of four imidazole anti-infective drugsDetermination of imidazole and triazole fungicide residues

This table presents example conditions for related imidazole derivatives due to the absence of published specific methods for this compound.

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS/MS, CE-MS) for Comprehensive Characterization

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification and structural elucidation of chemical compounds and their impurities.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net As the separated components elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z). The mass spectrum provides a molecular fingerprint of the compound and its fragmentation pattern, which is crucial for structural elucidation. The fragmentation of N-benzylimidazoles in EI-MS often involves the cleavage of the benzylic C-N bond, leading to a prominent tropylium (B1234903) ion (C7H7+) at m/z 91, as well as fragments corresponding to the imidazole ring. researchgate.net For this compound, one would expect to see a molecular ion peak and characteristic fragment ions corresponding to the loss of an isopropyl group, the benzyl (B1604629) group, and other fragments arising from the imidazole moiety.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and selective technique used for the quantification of compounds in complex matrices. It involves the coupling of HPLC with a tandem mass spectrometer (e.g., a triple quadrupole or a Q-TOF). After separation by HPLC, the analyte is ionized (commonly by electrospray ionization, ESI) and the precursor ion corresponding to the analyte's molecular weight is selected in the first mass analyzer. This precursor ion is then fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides excellent specificity and sensitivity. A study on various imidazole compounds demonstrated the development of a robust LC-MS/MS method for their simultaneous determination in environmental samples. mdpi.com For this compound, an LC-MS/MS method would involve optimizing the chromatographic conditions for its separation and fine-tuning the mass spectrometer parameters, including the selection of precursor and product ions, to achieve the desired sensitivity and selectivity.

Capillary Electrophoresis-Mass Spectrometry (CE-MS):

CE-MS is a powerful technique that combines the high separation efficiency of capillary electrophoresis with the detection power of mass spectrometry. nih.gov It is particularly well-suited for the analysis of polar and charged molecules. Given that the imidazole ring can be protonated, CE-MS could be a valuable tool for the analysis of this compound, especially in complex biological or environmental matrices where high separation efficiency is required.

TechniquePrincipleExpected Information for this compound
GC-MS Separation by volatility and partitioning, followed by ionization and mass analysis of fragments.Molecular weight from the molecular ion peak and structural information from the fragmentation pattern (e.g., presence of isopropylbenzyl and imidazole moieties).
LC-MS/MS Separation by liquid chromatography, followed by selective precursor ion fragmentation and product ion detection.Highly selective and sensitive quantification in complex matrices by monitoring specific precursor-to-product ion transitions.
CE-MS Separation based on electrophoretic mobility in a capillary, followed by mass analysis.High-resolution separation from closely related impurities and isomers, along with molecular weight information.

Electrochemical Characterization and Redox Behavior in Non-Aqueous and Aqueous Media

Electrochemical methods, such as cyclic voltammetry (CV), can provide valuable insights into the redox properties of molecules, including their oxidation and reduction potentials. This information is crucial for understanding potential metabolic pathways, designing electrochemical sensors, and assessing the compound's stability under various redox conditions.

The electrochemical behavior of imidazole derivatives is influenced by the substituents on the imidazole ring and any attached aromatic systems. For instance, studies on arylimidazoles have shown that structural modifications, such as ring fusion, can significantly alter the redox potentials and the stability of the resulting radical ions. nih.gov The redox behavior of this compound would likely involve the imidazole ring and the isopropylbenzyl moiety. The isopropyl group is an electron-donating group, which would be expected to influence the oxidation potential of the benzene (B151609) ring. The imidazole ring itself can undergo both oxidation and reduction, depending on the experimental conditions.

A typical CV experiment for this compound would involve dissolving the compound in a suitable solvent (aqueous or non-aqueous) containing a supporting electrolyte and recording the current response as the potential is swept between two limits. The resulting voltammogram would reveal the potentials at which the compound is oxidized and/or reduced. These studies can be performed using various electrode materials, such as glassy carbon or platinum.

Development of Novel Spectrophotometric or Chromatographic Methods for Quantification in Research-Oriented Matrices

The development of new, specific, and validated analytical methods is often required for the quantification of a novel compound in specific research matrices, such as reaction mixtures, cell culture media, or other biological fluids.

Spectrophotometric Methods:

UV-Visible spectrophotometry is a simple, cost-effective, and rapid technique for the quantification of compounds that possess a chromophore. The aromatic rings in this compound suggest that it will absorb UV radiation, making spectrophotometry a viable option for its quantification in simple solutions. The development of a spectrophotometric method would involve determining the wavelength of maximum absorbance (λmax) of the compound in a suitable solvent. ajpamc.com A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. For instance, a UV spectrophotometric method was developed for the estimation of Miconazole Nitrate, an imidazole derivative, in methanol, with a λmax of 272 nm. ajpamc.com

Novel Chromatographic Methods:

While standard HPLC and GC methods are often sufficient, the specific nature of a research matrix may necessitate the development of a more specialized chromatographic method. This could involve the use of different stationary phases, mobile phases, or detection techniques to overcome matrix effects or to achieve the required level of sensitivity and selectivity. For example, a new HPLC method could be developed to separate this compound from its potential synthetic precursors or degradation products in a stability study. The validation of such a new method according to established guidelines (e.g., ICH) is crucial to ensure its accuracy, precision, linearity, and robustness.

MethodPrincipleKey Development Steps
Spectrophotometry Measurement of light absorption by the analyte at a specific wavelength.Determination of λmax, selection of a suitable solvent, and construction of a calibration curve.
Chromatography Separation based on differential partitioning, followed by detection.Selection of appropriate column and mobile phase/temperature program, optimization of separation conditions, and validation of the method.

Future Directions and Emerging Research Avenues for 1 4 Isopropylbenzyl 1h Imidazole Analogues

Exploration of Novel Synthetic Strategies and Methodological Advancements

The synthesis of 1-substituted imidazole (B134444) derivatives is a well-established area of organic chemistry, yet the pursuit of more efficient, sustainable, and diverse methodologies continues to drive research. Future exploration of synthetic strategies for 1-(4-isopropylbenzyl)-1H-imidazole analogues is likely to focus on several key areas:

Multi-component Reactions (MCRs): One-pot, multi-component reactions offer a highly efficient route to complex molecules from simple starting materials. A facile one-pot, four-component synthesis of 1,2,4-trisubstituted imidazoles has been described, reacting a mixture of bromo dehydroacetic acid, an aromatic aldehyde, benzylamine, and ammonium (B1175870) acetate (B1210297) in dry alcohol. acgpubs.org This approach could be adapted for the synthesis of this compound analogues by utilizing 4-isopropylbenzylamine (B1295359) as a key reactant. The development of novel MCRs would enable the rapid generation of a library of analogues with diverse substitution patterns on the imidazole ring and the benzyl (B1604629) moiety.

Catalytic C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. Future research could focus on the development of catalytic systems for the direct C-H arylation, alkylation, or alkenylation of the imidazole core or the isopropylbenzyl group in precursors to the target molecule. This would allow for the late-stage modification of the molecular scaffold, providing access to a wide range of analogues that would be difficult to synthesize using conventional methods.

Flow Chemistry and Microwave-Assisted Synthesis: The use of flow chemistry and microwave irradiation can significantly accelerate reaction times, improve yields, and enhance reaction control. An efficient synthesis of 4,4'-bi-1H-imidazol-2-ones from 5-amino-α-imino-1H-imidazole-4-acetonitriles and isocyanates is accelerated by a catalytic amount of DBU. nih.gov The synthesis of 1H-benzo[d]imidazole derivatives has been shown to be more efficient using a nano-catalyzed method, resulting in higher yields and shorter reaction times. nih.gov These technologies could be applied to the synthesis of this compound analogues to develop more sustainable and scalable synthetic processes. For instance, a one-pot synthesis of 1,2,4-trisubstituted imidazoles has been achieved through a four-component reaction involving bromo dehydroacetic acid, aromatic aldehydes, benzylamine, and ammonium acetate in dry alcohol. acgpubs.org

Synthetic StrategyPotential Advantages for Analogue SynthesisRelevant Research Areas
Multi-component ReactionsHigh efficiency, diversity-oriented synthesisDevelopment of novel MCRs utilizing 4-isopropylbenzylamine
Catalytic C-H FunctionalizationAtom economy, late-stage modificationDirect functionalization of the imidazole or benzyl moiety
Flow Chemistry & MicrowaveAccelerated reactions, improved yields, scalabilityApplication to existing and novel synthetic routes

Integration into Materials Science or Supramolecular Chemistry as a Building Block

The structural features of this compound analogues, namely the aromatic imidazole and benzyl groups capable of π-π stacking and the potential for hydrogen bonding, make them promising candidates for the construction of supramolecular assemblies and functional materials.

Crystal Engineering and Supramolecular Assemblies: The non-covalent interactions of imidazole derivatives are crucial in the formation of ordered solid-state structures. In the crystal structure of 1-benzyl-1H-benzimidazole, molecules are linked into chains by C—H⋯N hydrogen bonds, and the packing is further stabilized by C—H⋯π interactions. nih.gov By systematically modifying the substituents on the benzyl ring of this compound analogues, it is possible to tune the intermolecular interactions and control the resulting crystal packing, leading to the design of materials with specific physical properties.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atoms of the imidazole ring are excellent coordination sites for metal ions. Imidazole derivatives are widely used as ligands in the construction of MOFs and coordination polymers. These materials have potential applications in gas storage, separation, and catalysis. Analogues of this compound could be designed with additional functional groups to act as multitopic ligands, leading to the formation of novel MOFs with tailored pore sizes and functionalities.

Liquid Crystals: The rod-like shape of some 1-benzyl-1H-imidazole derivatives suggests their potential application as liquid crystals. The introduction of long alkyl chains or other mesogenic groups onto the molecular scaffold could induce liquid crystalline behavior. The study of how the isopropyl group and other substituents on the benzyl ring influence the mesomorphic properties would be a fascinating area of research.

Application AreaKey Structural FeaturesPotential Research Directions
Crystal EngineeringAromatic rings, hydrogen bonding sitesTuning intermolecular interactions through substituent modification
MOFs and Coordination PolymersImidazole nitrogen atoms as coordination sitesDesign of multitopic ligands for novel porous materials
Liquid CrystalsAnisotropic molecular shapeSynthesis of analogues with mesogenic groups

Development of this compound as a Chemical Probe for Fundamental Biological Processes

The development of fluorescent chemical probes is essential for visualizing and understanding complex biological processes at the molecular level. Analogues of this compound could be engineered to function as such probes.

Fluorescent Labeling Agents: The imidazole ring is a component of many fluorescent molecules. By incorporating fluorogenic moieties or groups that can undergo bioorthogonal reactions, this compound analogues could be developed as fluorescent labels for biomolecules such as proteins and nucleic acids. Research has shown that the introduction of an N-hydroxysuccinimide ester into phenanthroimidazole derivatives can create stable and valuable fluorescent probes for biomedical imaging. rsc.org

Ion and Small Molecule Sensors: The imidazole ring can act as a binding site for various ions and small molecules. By conjugating the this compound scaffold with a fluorophore, it may be possible to design "turn-on" or "turn-off" fluorescent sensors. The binding of a specific analyte would induce a conformational change or an electronic perturbation in the molecule, leading to a change in its fluorescence properties. The photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates have been studied, revealing that heteroatom substitutions can significantly influence their fluorescence.

Probes for Studying Enzyme Activity: Substituted imidazoles can act as inhibitors or substrates for various enzymes. By designing analogues that mimic the natural substrate of an enzyme and incorporating a reporter group, it would be possible to develop chemical probes to monitor enzyme activity in real-time. For example, 4-amino-1-isopropyl-1H-imidazole-5-carbonitrile is studied for its potential as an enzyme inhibitor. researchgate.net

Advanced Computational Studies for Predicting Novel Reactivity and Interaction Profiles

Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, guiding experimental design and accelerating the discovery of new functional compounds.

Density Functional Theory (DFT) Calculations: DFT calculations can be used to investigate the electronic structure, molecular geometry, and spectroscopic properties of this compound analogues. Such studies can provide insights into the reactivity of the molecule, including the sites most susceptible to electrophilic or nucleophilic attack. DFT studies have been performed on benzimidazole (B57391) and its alkyl derivatives to understand their molecular dynamics and structural parameters. dntb.gov.ua Similar studies on 1-butyl-2-(4-hydroxyphenyl)-4,5-dimethyl-imidazole 3-oxide have also been conducted. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of this compound analogues and their interactions with other molecules, such as solvent molecules, receptors, or other monomers in a supramolecular assembly. This can provide valuable information for the design of materials with specific properties or chemical probes with high selectivity. Molecular dynamics simulations have been used to study the binding of benzimidazole–thiadiazole hybrids to their target proteins. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: By developing QSAR models, it is possible to correlate the structural features of a series of this compound analogues with their observed activity, whether it be catalytic activity, binding affinity, or fluorescence properties. This can help in the rational design of new analogues with improved performance. A structure-activity relationship study of benzylic modifications of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles on adrenergic receptors has been reported. nih.gov

Computational MethodApplication to AnaloguesExpected Insights
Density Functional Theory (DFT)Electronic structure, geometry, spectroscopyReactivity, spectroscopic signatures
Molecular Dynamics (MD)Conformational dynamics, intermolecular interactionsMaterial properties, probe selectivity
QSAR StudiesCorrelation of structure and activityRational design of improved analogues

Unexplored Chemical Transformations and Derivatization Opportunities for Academic Synthesis Research

The this compound scaffold presents numerous opportunities for academic research focused on exploring novel chemical transformations and developing new synthetic methodologies.

Reactivity of the Imidazole Ring: While the N-alkylation of imidazoles is a common reaction, other transformations of the imidazole ring in this specific context remain largely unexplored. Research could focus on, for example, the selective halogenation, nitration, or sulfonation of the imidazole core, followed by further derivatization through cross-coupling reactions. The development of methods for the selective functionalization of the C2, C4, and C5 positions of the imidazole ring would be of significant interest.

Transformations of the Isopropyl Group: The isopropyl group on the benzyl ring offers a handle for further chemical modification. For instance, benzylic oxidation could provide access to ketone or alcohol derivatives, which could then be used in a variety of subsequent transformations. Alternatively, C-H activation strategies could be employed to directly functionalize the methyl groups of the isopropyl moiety.

Derivatization of the Benzyl Ring: The benzyl ring is amenable to a wide range of electrophilic aromatic substitution reactions. The directing effects of the alkyl group and the imidazole-containing substituent would provide an interesting system for studying regioselectivity in these reactions. Furthermore, the introduction of additional functional groups on the benzyl ring could lead to the development of new ligands, catalysts, or materials. A series of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives have been designed and synthesized, highlighting the potential for derivatization.

Q & A

Q. How can late-stage functionalization diversify the applications of this compound?

  • Methodological Answer : Palladium-catalyzed C–H activation introduces aryl/heteroaryl groups at the imidazole 4/5-positions. For example, Suzuki-Miyaura coupling with boronic acids adds biaryl motifs, enhancing π-π stacking in receptor binding. Monitor regioselectivity via NOESY NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.